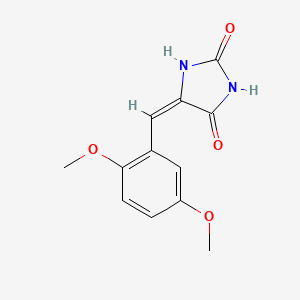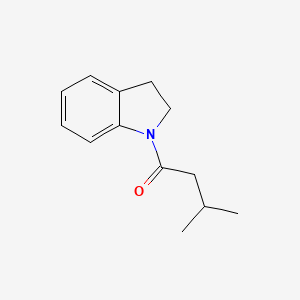![molecular formula C17H22N4O4 B5560669 2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide](/img/structure/B5560669.png)
2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Applications De Recherche Scientifique
Synthesis and Pharmacological Effects
A study by Malawska et al. (2002) detailed the synthesis of a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, focusing on their antiarrhythmic and antihypertensive activities alongside alpha(1)- and alpha(2)-adrenoceptors binding affinities. Notably, derivatives with the 3-(4-arylpiperazin-1-yl)propyl moiety, closely related to the specified compound, exhibited significant antiarrhythmic and antihypertensive effects. These effects were attributed to their alpha-adrenolytic properties, emphasizing the critical role of the 1-phenylpiperazine moiety with a methoxy- or chloro- substituent on the phenyl ring for achieving pharmacological activity (Malawska et al., 2002).
Radioligand Development for PET Imaging
Research by Gunn et al. (2000) involved the quantitative analysis of [carbonyl-(11)C]WAY-100635, a PET radioligand for in vivo imaging of the 5-hydroxytryptamine(1A) (5-HT(1A)) receptor. This compound's structural similarities with the specified chemical underscore its potential in PET imaging studies. The analysis focused on modeling strategies for quantitative analysis, emphasizing the compound's utility in assessing 5-HT(1A) receptor densities in neurological studies (Gunn et al., 2000).
Molecular Structure and Conformation Studies
Banerjee et al. (2002) conducted a study on the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with structural relevance to the specified chemical. This research provides insights into the compound's biophysical properties, which are essential for understanding its interaction mechanisms and stability in biological contexts (Banerjee et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(2-methoxyphenyl)-3-oxopiperazine-1-carbonyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-25-14-7-3-2-5-12(14)20-10-9-19(11-15(20)22)16(23)13-6-4-8-21(13)17(18)24/h2-3,5,7,13H,4,6,8-11H2,1H3,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVHHXRCSJMPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2=O)C(=O)C3CCCN3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5560588.png)
![10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B5560595.png)
![8-[2-(2-naphthyloxy)propanoyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5560603.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5560608.png)

![cyclohexyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5560618.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5560626.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(6-hydroxy-1,4-oxazepan-4-yl)acetamide](/img/structure/B5560633.png)
![{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5560641.png)
![(3R*,4S*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5560660.png)

![2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5560684.png)
![2-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-5-fluoro-1H-benzimidazole](/img/structure/B5560685.png)
![2-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5560691.png)